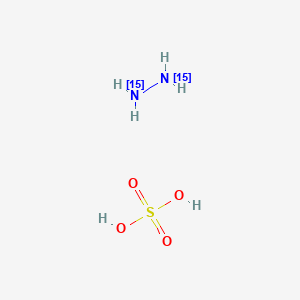

Hydrazine sulfate-15N2

Description

Properties

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583904 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-70-7 | |

| Record name | Sulfuric acid--(~15~N_2_)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine sulfate-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrazine Sulfate-¹⁵N₂: Properties, Synthesis, and Applications in Modern Research

This guide provides a comprehensive technical overview of Hydrazine sulfate-¹⁵N₂, a stable isotope-labeled compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its utility as a tracer in metabolic studies and as a versatile reagent in organic synthesis makes a thorough understanding of its properties and handling essential. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind its use.

Core Molecular and Physical Characteristics

Hydrazine sulfate-¹⁵N₂ is the sulfate salt of hydrazine in which both nitrogen atoms are the heavy isotope, nitrogen-15. This isotopic enrichment is the key to its utility in a range of sophisticated analytical techniques. The compound is a white, odorless, crystalline solid at room temperature.[1][2] Unlike its volatile and highly reactive parent compound, hydrazine, the salt form offers greater stability and ease of handling, making it a preferred reagent in many laboratory settings.[2]

A critical aspect for any researcher is the precise characterization of their reagents. The fundamental properties of Hydrazine sulfate-¹⁵N₂ are summarized below to provide a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 88491-70-7 | [3] |

| Molecular Formula | H₆¹⁵N₂O₄S | [4] |

| Molecular Weight | ~132.11 g/mol | [5] |

| Appearance | White crystalline solid | |

| Melting Point | 254 °C (decomposes) | [6] |

| Density | 1.378 g/cm³ | [6] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | N/A |

Solubility Profile: A Key Parameter for Experimental Design

The solubility of Hydrazine sulfate-¹⁵N₂ is a crucial factor in its application, particularly in designing reaction conditions and preparing solutions for analytical studies. It is sparingly soluble in cold water, with its solubility increasing significantly with temperature.[7] This property can be exploited for purification by recrystallization. Conversely, it is practically insoluble in ethanol, a characteristic that can be utilized for precipitation and washing.[6]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Source(s) |

| Water | 20 | 2.87 | [4][7] |

| Water | 25 | 3.41 | [4][7] |

| Water | 30 | 3.89 | [4][7] |

| Water | 40 | 4.16 | [4][7] |

| Water | 50 | 7.0 | [4][7] |

| Water | 60 | 9.07 | [4][7] |

| Water | 80 | 14.4 | [4][7] |

| Ethanol | 25 | 0.04 | [6] |

Chemical Properties and Reactivity

Hydrazine sulfate-¹⁵N₂ exhibits the characteristic reactivity of a hydrazine salt. It is a potent reducing agent and its reactions are central to its utility in organic synthesis.[8] The sulfate salt is stable in air, a significant advantage over hydrazine hydrate.[7] However, it is incompatible with strong bases, which will liberate the free, and more hazardous, hydrazine. It is also incompatible with strong oxidizing agents, with which it can react violently.[7]

Acid-Base Chemistry

In aqueous solution, Hydrazine sulfate-¹⁵N₂ is acidic due to the protonation of the hydrazine moiety. The key equilibrium is the deprotonation of the hydrazinium ion. Understanding this equilibrium is vital for controlling its reactivity.

Caption: Acid-base equilibrium of the hydrazinium ion.

Key Synthetic Reactions

The synthetic utility of Hydrazine sulfate-¹⁵N₂ mirrors that of its unlabeled counterpart. Its role as a nucleophile and a reducing agent is paramount in the synthesis of a wide range of compounds, including many active pharmaceutical ingredients (APIs).[8][9]

-

Hydrazone Formation: It readily condenses with aldehydes and ketones to form hydrazones. This reaction is often the first step in the Wolff-Kishner reduction.[9][10]

-

Wolff-Kishner Reduction: This classic reaction reduces the carbonyl group of aldehydes and ketones to a methylene group under basic conditions. The use of hydrazine sulfate, a solid, offers handling advantages over the traditionally used hydrazine hydrate.[4][11] The overall transformation is a cornerstone of synthetic organic chemistry.

Caption: The two-stage process of the Wolff-Kishner reduction.

-

Heterocycle Synthesis: Hydrazine is a key building block for nitrogen-containing heterocyclic compounds such as pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.[9]

Laboratory Synthesis of Hydrazine Sulfate-¹⁵N₂

While commercially available, an understanding of the synthesis of Hydrazine sulfate-¹⁵N₂ is valuable for researchers. The synthesis typically involves the reaction of ¹⁵N-labeled hydrazine (or its hydrate) with sulfuric acid.[12] A common laboratory-scale preparation would adapt established procedures for the unlabeled compound, starting from a ¹⁵N-labeled precursor. The following is a representative protocol based on the reaction of hydrazine hydrate with sulfuric acid.

Protocol: Synthesis of Hydrazine Sulfate-¹⁵N₂ from Hydrazine-¹⁵N₂ Hydrate

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Hydrazine-¹⁵N₂ hydrate (H₂¹⁵N¹⁵NH₂·H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

-

Ice bath

-

Stirring plate and magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sulfuric Acid Solution: In a fume hood, carefully add a stoichiometric amount of concentrated sulfuric acid to chilled deionized water in a beaker placed in an ice bath. The addition should be slow and with constant stirring. This is a highly exothermic process.

-

Reaction: Slowly add the chilled, dilute sulfuric acid solution to a stirring solution of Hydrazine-¹⁵N₂ hydrate, also in an ice bath. A white precipitate of Hydrazine sulfate-¹⁵N₂ will form immediately.

-

Crystallization: Allow the mixture to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to help in drying.[8]

-

Drying: Dry the purified Hydrazine sulfate-¹⁵N₂ in a desiccator or a vacuum oven at a low temperature.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical methods such as melting point determination and, ideally, ¹⁵N NMR spectroscopy to confirm the isotopic enrichment.

Applications in Research and Drug Development

The primary value of Hydrazine sulfate-¹⁵N₂ lies in its use as a stable isotope tracer, particularly in metabolic studies. The ¹⁵N label allows for the tracking of hydrazine-containing molecules and their metabolites in biological systems without the complications of radioactivity.[13][14]

Metabolic Fate and Mechanistic Toxicology Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is a cornerstone of preclinical development. For drugs containing a hydrazine or hydrazide moiety, tracing the fate of the nitrogen atoms is crucial for identifying metabolites and understanding potential bioactivation pathways that could lead to toxicity.

A seminal study utilized ¹⁵N-labeled hydrazine administered to rats to trace its metabolic fate using ¹⁵N NMR spectroscopy.[13] This powerful technique allowed for the direct observation of ¹⁵N-containing metabolites in urine, providing unambiguous evidence for several metabolic pathways.

Caption: Metabolic pathways of hydrazine identified using ¹⁵N-labeling.[13]

This study demonstrated that hydrazine undergoes acetylation, condensation with endogenous keto-acids, and, significantly, cleavage of the N-N bond to form ammonia, which then enters the urea cycle.[13] Such information is invaluable for drug development, as it can help to:

-

Identify Reactive Metabolites: Elucidate bioactivation pathways that may lead to the formation of toxic species.

-

Inform Drug Design: Guide the modification of drug candidates to block metabolic pathways that lead to toxicity.

-

Assess Drug Safety: Provide a deeper understanding of the potential for idiosyncratic drug reactions.

¹⁵N NMR Spectroscopy in Drug Discovery

Beyond metabolic studies, ¹⁵N-labeled compounds are powerful tools in NMR-based drug discovery.[7][15] While direct studies with Hydrazine sulfate-¹⁵N₂ are less common, the principles apply to drug candidates synthesized using it. For instance, a ¹⁵N-labeled protein can be used to study the binding of a small molecule. The chemical shifts of the amide nitrogens in the protein backbone are highly sensitive to their chemical environment. Ligand binding will cause perturbations in these shifts for amino acids at the binding site, allowing for rapid identification of the binding pocket and characterization of the binding affinity.[7][16]

Safety and Handling

Hydrazine sulfate is a toxic and potentially carcinogenic compound and must be handled with appropriate precautions.[17] It is toxic if swallowed, in contact with skin, or if inhaled.[3] All manipulations should be carried out in a certified chemical fume hood by personnel wearing appropriate PPE, including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information before use.

Conclusion

Hydrazine sulfate-¹⁵N₂ is more than just an isotopically labeled reagent; it is a key that unlocks a deeper understanding of biological and chemical processes. For researchers in drug development, its application in tracing metabolic pathways provides critical insights into the safety and efficacy of new chemical entities. Its utility as a stable, easy-to-handle source of hydrazine for the synthesis of complex molecules further solidifies its importance. By leveraging the unique properties of the ¹⁵N isotope, scientists can design more robust experiments, leading to safer and more effective medicines.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Sulfate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Hydrazine. In Wikipedia. Retrieved from [Link]

-

ChemicalBook. (n.d.). hydrazine sulfate. Retrieved from [Link]

-

Wikipedia. (2024). Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate. Retrieved from [Link]

-

Wikipedia. (2024). Hydrazine sulfate. In Wikipedia. Retrieved from [Link]

-

Preece, N. E., Nicholson, J. K., & Timbrell, J. A. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319–1324. Retrieved from [Link]

-

Reddit. (2024, July 20). Variation of Wolf-Kishner Reduction using hydrazine sulphate. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Rosing, H., et al. (2014). Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics, 53(11), 967-975. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 23). Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, May 2). Hydrazine sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, January 12). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]

-

Malfatti, M. A., & Ognibene, T. J. (2011). Early human ADME using microdoses and microtracers: bioanalytical considerations. Bioanalysis, 3(13), 1495-1506. Retrieved from [Link]

-

Timbrell, J. A. (1992). Study of Hydrazine Metabolism and Toxicity. Defense Technical Information Center. Retrieved from [Link]

-

IAEA. (2025, January 13). Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism. Retrieved from [Link]

-

Jung, K., et al. (1987). [Standardized 15N-tracer Method for the Assessment of Protein Metabolism in Clinical Practice]. Zeitschrift für die gesamte innere Medizin und ihre Grenzgebiete, 42(18), 513-519. Retrieved from [Link]

-

Maher, A. D., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites, 12(5), 392. Retrieved from [Link]

-

University of Notre Dame. (2022, May 26). NMR of molecules large and small in biomedical research and drug design [Video]. YouTube. Retrieved from [Link]

-

Otten, E. J., et al. (2020). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine, 185(5-6), e566-e573. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

-

Street, J. C., et al. (1991). A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. Biochemical Journal, 277(Pt 2), 485-492. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 3. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemiis.com [chemiis.com]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Standardized 15N-tracer method for the assessment of protein metabolism in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrazine sulfate-15N2 CAS number and molecular weight.

An In-Depth Technical Guide to Hydrazine Sulfate-¹⁵N₂

This guide provides an in-depth exploration of Hydrazine Sulfate-¹⁵N₂, a critical tool for researchers, scientists, and drug development professionals. We will move beyond simple data points to discuss the causality behind its application, synthesis, and handling, ensuring a comprehensive understanding rooted in scientific integrity.

Introduction: The Significance of Isotopic Labeling

Hydrazine sulfate (H₆N₂O₄S) is a salt formed from hydrazine and sulfuric acid. While the unlabeled compound has a range of industrial applications, its isotopically labeled counterpart, Hydrazine Sulfate-¹⁵N₂ , is a high-value reagent in the scientific community.[1] This molecule contains two heavy nitrogen isotopes (¹⁵N) in place of the common ¹⁴N isotope. This substitution, which adds 2 Daltons to its mass, makes the molecule "visible" to mass spectrometry and other analytical techniques, allowing it to be used as a tracer or an internal standard in complex biological and chemical systems.[2]

Its primary utility lies in its role as a stable isotope-labeled (SIL) building block. The hydrazine functional group is highly reactive, particularly towards carbonyl compounds (aldehydes and ketones), enabling the precise introduction of a ¹⁵N₂ tag into a wide array of target molecules. This capability is indispensable for pharmacokinetic studies, metabolic pathway analysis, and quantitative proteomics, where precise tracking and quantification are paramount.[][4]

Physicochemical Properties and Identification

The fundamental characteristics of Hydrazine Sulfate-¹⁵N₂ are summarized below. Accurate knowledge of these properties is the foundation of its effective use in any experimental design.

| Property | Value | Source(s) |

| CAS Number | 88491-70-7 | [2][5][6] |

| Molecular Formula | H₂¹⁵N¹⁵NH₂ · H₂SO₄ | [2] |

| Molecular Weight | 132.11 g/mol | [6][7] |

| Accurate Mass | 131.9989 Da | [6] |

| Appearance | White crystalline solid | [2][5] |

| Melting Point | 254 °C (decomposes) | [2][8] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [2] |

| Solubility | Soluble in water | [8] |

| Unlabeled CAS No. | 10034-93-2 | [6][7] |

Synthesis and Quality Control: Ensuring Isotopic Integrity

The synthesis of Hydrazine Sulfate-¹⁵N₂ is a carefully controlled process designed to maximize the incorporation of the ¹⁵N isotope and ensure high chemical purity. While various methods exist for producing unlabeled hydrazine sulfate, such as the Raschig process (hypochlorite on ammonia) or the urea process, the labeled variant requires a ¹⁵N-enriched starting material.[9][10]

Conceptual Synthesis Pathway

The most common approach involves the reaction of a ¹⁵N-labeled precursor, such as ¹⁵N-urea, with a basic sodium hypochlorite solution. The choice of a ¹⁵N-labeled starting material is the most critical decision in the synthesis, as this is the source of the isotopic enrichment in the final product. The reaction is carefully heated to facilitate the rearrangement and formation of ¹⁵N₂-hydrazine in solution. Subsequently, the solution is cooled, and sulfuric acid is added to precipitate the ¹⁵N₂-hydrazine as the more stable and handleable sulfate salt.

Caption: Conceptual workflow for the synthesis of Hydrazine Sulfate-¹⁵N₂.

Quality Control and Validation

Each batch of Hydrazine Sulfate-¹⁵N₂ must undergo rigorous quality control to validate its identity, purity, and isotopic enrichment. This self-validating system ensures the reliability of experimental results.

-

Identity Confirmation: The structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR confirms the proton environment, while ¹⁵N NMR directly observes the labeled nitrogen atoms.

-

Isotopic Enrichment: Mass Spectrometry (MS) is the definitive technique. The analysis will show a molecular ion peak at M+2 compared to the unlabeled standard, and the relative abundance of this peak versus the M+0 peak allows for the precise calculation of the atom % ¹⁵N.

-

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is typically used to determine the chemical purity, ensuring the absence of unreacted starting materials or side-products. Purity levels are often greater than 95%.[6]

Core Application: Isotope Dilution Mass Spectrometry

One of the most powerful applications of Hydrazine Sulfate-¹⁵N₂ is in Isotope Dilution Mass Spectrometry (IDMS). This analytical technique is the gold standard for accurate quantification of trace analytes. Hydrazine itself is a carcinogenic compound that can be found in drinking water, and its accurate measurement is critical for public health.[4]

The Principle: A known amount of the labeled internal standard (Hydrazine-¹⁵N₂) is added to a sample containing an unknown amount of the unlabeled analyte (hydrazine). The labeled and unlabeled compounds are assumed to behave identically during sample preparation, derivatization, and extraction. By measuring the ratio of the mass spectrometer signal of the analyte to the internal standard, the concentration of the original analyte can be calculated with extremely high precision, correcting for any sample loss during the workflow.[4]

A typical workflow for the analysis of hydrazine in water involves derivatization with acetone to form the more volatile and chromatographically stable acetone azine, which is then analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4]

Experimental Protocol: Derivatization of Hydrazine-¹⁵N₂ for GC-MS/MS Analysis

This protocol outlines the derivatization of Hydrazine Sulfate-¹⁵N₂ to acetone azine-¹⁵N₂, preparing it for use as an internal standard in an IDMS workflow.

Objective: To convert the non-volatile Hydrazine Sulfate-¹⁵N₂ into a volatile derivative suitable for GC-MS analysis.

Materials:

-

Hydrazine Sulfate-¹⁵N₂

-

Reagent-grade water (HPLC grade)

-

Acetone (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Anhydrous Sodium Sulfate

-

2 mL GC vials with septa caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare Standard Stock Solution: Accurately weigh approximately 5 mg of Hydrazine Sulfate-¹⁵N₂ and dissolve it in 10 mL of reagent water to create a stock solution. This step must be performed with precision as it forms the basis of the quantification.

-

Derivatization Reaction:

-

In a 2 mL vial, add 100 µL of the aqueous standard solution.

-

Add 50 µL of acetone. The acetone reacts with the hydrazine to form the acetone azine derivative.

-

Vortex the mixture for 1 minute to ensure complete reaction. Let it stand for 10 minutes at room temperature.

-

-

Liquid-Liquid Extraction:

-

Add 500 µL of dichloromethane (DCM) to the vial. DCM is an organic solvent used to extract the newly formed, less polar acetone azine from the aqueous phase.

-

Vortex vigorously for 2 minutes to facilitate the phase transfer.

-

Centrifuge for 5 minutes at 3000 rpm to achieve a clean separation between the aqueous (upper) and organic (lower) layers.

-

-

Isolation and Drying:

-

Carefully transfer the lower DCM layer to a clean GC vial containing a small amount of anhydrous sodium sulfate. The sodium sulfate acts as a drying agent to remove any residual water, which can interfere with GC analysis.

-

-

Analysis: The resulting DCM solution containing acetone azine-¹⁵N₂ is now ready for injection into the GC-MS/MS system.

Caption: Experimental workflow for derivatization of Hydrazine Sulfate-¹⁵N₂.

Safety and Handling: A Non-Negotiable Priority

Hydrazine and its salts are hazardous materials that demand strict adherence to safety protocols.[11] The compound is classified as acutely toxic, a skin sensitizer, corrosive, and a suspected human carcinogen.[12][13]

-

Engineering Controls: All work involving Hydrazine Sulfate-¹⁵N₂, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of the fine powder.[14]

-

Personal Protective Equipment (PPE):

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic substances. Keep it away from incompatible materials like strong oxidizers.[7][11]

-

Spill & Exposure:

-

Spill: Do not attempt to clean up a spill yourself. Evacuate the area and follow your institution's emergency procedures for hazardous material spills.[12]

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air at once.[16]

-

Conclusion

Hydrazine Sulfate-¹⁵N₂ is more than just a chemical; it is a precision tool that enables researchers to conduct high-level quantitative and mechanistic studies. Its value is derived directly from the isotopic stability of the ¹⁵N label and the reactivity of the hydrazine moiety. Understanding its properties, synthesis, and safe handling is essential for leveraging its full potential in advancing drug development and scientific discovery.

References

-

Integra Chemical Company. Hydrazine sulfate Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Hydrazine sulfate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine Sulfate. [Link]

-

University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

-

Organic Syntheses. Hydrazine sulfate procedure. [Link]

-

National Toxicology Program. Table 1, Properties of Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens. [Link]

-

National Cancer Institute. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI - NIH. [Link]

-

American Elements. Discover Applications of Hydrazine for Science and Progress. [Link]

-

Sciencemadness.org. SYNTHESIS OF HYDRAZINE SULFATE via The Hoffmann Rearrangement Process on Urea. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. 硫酸肼-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 4. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HYDRAZINE SULFATE (15N2) | CymitQuimica [cymitquimica.com]

- 6. Hydrazine Sulfate-15N2 | CAS 88491-70-7 | LGC Standards [lgcstandards.com]

- 7. isotope.com [isotope.com]

- 8. Table 1, Properties of Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. integraclear.com [integraclear.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. isotope.com [isotope.com]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. chemos.de [chemos.de]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis and purification of 15N labeled hydrazine sulfate.

An In-depth Technical Guide to the Synthesis and Purification of ¹⁵N Labeled Hydrazine Sulfate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of ¹⁵N labeled hydrazine sulfate ([¹⁵N₂]H₆N₂O₄S). As a critical isotopically labeled intermediate, ¹⁵N₂-hydrazine sulfate serves as a powerful tool in mechanistic studies, metabolic tracing, and as a labeled standard in quantitative analytical chemistry.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible process.

Before any experimental work commences, it is imperative to understand and mitigate the significant risks associated with hydrazine and its salts. Hydrazine sulfate is classified as highly toxic if swallowed, inhaled, or in contact with skin; it causes severe skin and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[1][3][4] Adherence to the following safety protocols is mandatory.

Table 1: Mandatory Safety and Handling Protocols for Hydrazine Sulfate

| Protocol Category | Requirement | Rationale & Causality |

| Engineering Controls | All manipulations must be performed in a certified chemical fume hood.[4][5] | To prevent inhalation of toxic and carcinogenic dust or vapors. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety goggles with side shields, and a flame-retardant lab coat.[3][5][6] | To prevent skin and eye contact, which can cause severe burns and allergic reactions.[3] |

| Handling & Storage | Store in a cool, dry, well-ventilated area, locked up and away from light and moisture.[1][4][6] Keep containers tightly closed. Segregate from strong oxidizing agents, bases, and metals.[6] | Hydrazine is highly reactive and can decompose. Improper storage increases the risk of hazardous reactions. |

| Spill & Emergency | Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Mechanically collect spilled material without creating dust.[7] Contain and dispose of as hazardous waste according to local regulations.[3][6] | To minimize exposure and environmental contamination. Hydrazine is very toxic to aquatic life.[3] |

| First Aid | Skin: Immediately remove all contaminated clothing and rinse skin with water for at least 15 minutes.[3][7] Eyes: Rinse cautiously with water for several minutes.[3] Inhalation: Move person to fresh air.[3] Ingestion: Rinse mouth. Do NOT induce vomiting.[3] In all cases, seek immediate medical attention.[3] | Rapid decontamination is critical to minimizing the severe toxic effects of exposure. |

Synthetic Pathways: Incorporating the ¹⁵N Isotope

The synthesis of ¹⁵N₂-hydrazine relies on adapting established industrial processes by introducing a ¹⁵N-labeled precursor at the appropriate stage. The choice of pathway often depends on the availability of the labeled starting material, desired scale, and safety considerations. The most common precursors are ¹⁵N-ammonia (¹⁵NH₃) or ¹⁵N₂-urea.

The Modified Raschig Process

The Raschig process is the classic method for hydrazine synthesis, involving the oxidation of ammonia with sodium hypochlorite.[8][9] To produce the doubly labeled product, ¹⁵N-ammonia is used as the starting material.

The overall reaction is: 2¹⁵NH₃ + NaOCl → ¹⁵N₂H₄ + NaCl + H₂O[8]

This proceeds in two key steps:

-

Monochloramine Formation: ¹⁵NH₃ + NaOCl → ¹⁵NH₂Cl + NaOH[9]

-

Hydrazine Formation: ¹⁵NH₂Cl + ¹⁵NH₃ + NaOH → ¹⁵N₂H₄ + NaCl + H₂O[9]

Causality: A large excess of ¹⁵N-ammonia is crucial to drive the reaction toward the desired product and minimize a destructive side reaction where hydrazine reacts with chloramine.[10] Furthermore, the addition of a chelating agent like gelatin is a critical, field-proven step; it sequesters trace metal ions that would otherwise catalyze the decomposition of the hydrazine product.[8][11]

The Ketazine Process: A Higher-Yield Alternative

The ketazine process is often preferred for its higher yields and improved safety profile.[12] Instead of producing a dilute aqueous solution of highly reactive hydrazine, this method first generates a stable, isolable ¹⁵N₂-ketazine intermediate. This is achieved by reacting the ¹⁵N source with the oxidizing agent in the presence of a ketone, such as acetone or methyl ethyl ketone (MEK).[12][13]

The process can be summarized as:

-

Ketazine Formation: 2 R₂C=O + 2 ¹⁵NH₃ + NaOCl → R₂C=¹⁵N-¹⁵N=CR₂ + NaCl + 3 H₂O[13]

-

Hydrolysis: The separated ketazine is then hydrolyzed to yield ¹⁵N₂-hydrazine. The ketone is regenerated and can be recycled.[13] R₂C=¹⁵N-¹⁵N=CR₂ + 2 H₂O ---(Acid Catalyst)---> ¹⁵N₂H₄ + 2 R₂C=O

Causality: The use of MEK is particularly advantageous as the resulting butanone azine is immiscible in the aqueous reaction mixture, allowing for simple separation via decantation.[13] This avoids complex distillations of dilute, hazardous hydrazine solutions.

Caption: Fig 1. Workflow for ¹⁵N₂-Hydrazine Sulfate via the Ketazine Route.

Detailed Experimental Protocol: Ketazine Synthesis and Conversion

This protocol details the synthesis using the superior ketazine route with MEK, followed by direct conversion to the sulfate salt.

Part A: Synthesis of ¹⁵N₂-Butanone Azine

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and a pressure-equalizing dropping funnel. The reactor should be situated within the fume hood.

-

Charge Reactor: Charge the reactor with a solution of ¹⁵N-ammonia and a 2-fold molar excess of methyl ethyl ketone (MEK). Begin vigorous stirring and circulate coolant through the reactor jacket to maintain a temperature of 50 °C.[13]

-

Hypochlorite Addition: Slowly add a solution of sodium hypochlorite (or hydrogen peroxide, as in the Peroxide process[13][14]) to the reactor via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the temperature at 50 °C by adjusting the addition rate and coolant flow.

-

Reaction & Phase Separation: After the addition is complete, continue stirring at 50 °C for 1 hour to ensure the reaction goes to completion. Stop stirring and allow the layers to separate. The upper organic layer is the ¹⁵N₂-butanone azine, while the lower aqueous layer contains sodium chloride.[13]

-

Isolation: Transfer the reactor contents to a separatory funnel and drain off the lower aqueous layer. The remaining organic layer, containing the product and excess MEK, is retained.

Part B: Hydrolysis and Precipitation of ¹⁵N₂-Hydrazine Sulfate

-

Hydrolysis Setup: Transfer the isolated ¹⁵N₂-butanone azine layer to a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a distillation head connected to a condenser.

-

Acidification: Cool the flask in an ice bath. Slowly add a stoichiometric amount of dilute (e.g., 50%) sulfuric acid via the dropping funnel with continuous stirring. This step is exothermic and performs two functions: catalyzing the hydrolysis of the azine and providing the sulfate counterion.[15][16]

-

MEK Removal: After the acid addition, gently heat the flask. The liberated MEK (boiling point ~80 °C) will distill off and can be collected for recycling.[17]

-

Precipitation: Once the MEK has been removed, the remaining solution contains aqueous ¹⁵N₂-hydrazine sulfate. Transfer the hot solution to a beaker and cool slowly, first to room temperature, and then in an ice-salt bath to 0 °C.[11] The product will precipitate as white crystals.

-

Collection & Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any residual acid and soluble impurities.[11]

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Starting Material | ¹⁵N-Ammonia | Labeled precursor for ¹⁵N₂ incorporation. |

| Ketone | Methyl Ethyl Ketone (MEK) | Forms an immiscible azine, simplifying separation.[13] |

| Reaction Temp. | 50 °C | Balances reaction rate with minimizing degradation.[13] |

| Hydrolysis Catalyst | Sulfuric Acid | Provides acidic medium for hydrolysis and the final sulfate salt. |

| Expected Yield | 70-80% (based on ¹⁵N-Ammonia) | The Ketazine process is known for its high efficiency.[18] |

| Product Form | White Crystalline Solid[11] | Stable, solid salt form.[1] |

Purification and Quality Control

The crude product from the synthesis is typically of high purity but can be further refined by recrystallization for analytical-grade applications.

Purification by Recrystallization

-

Dissolution: In a fume hood, dissolve the crude ¹⁵N₂-hydrazine sulfate in a minimum amount of boiling deionized water (approx. 5 mL of water per gram of product).[11]

-

Decolorization (Optional): If the solution has a colored tint, add a small amount of activated charcoal, keep the solution boiling for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.[11]

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Caption: Fig 2. General workflow for the purification and analysis of the final product.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, chemical purity, and isotopic enrichment.

-

Melting Point: Determine the melting point of the dried crystals. A sharp melting point at or near the literature value of 254 °C is a strong indicator of high purity.

-

Isotopic Enrichment (Mass Spectrometry): Analysis by MS will confirm the M+2 mass shift corresponding to the incorporation of two ¹⁵N atoms. This is the definitive test for isotopic enrichment.

-

Structural Confirmation (¹⁵N-NMR): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural verification. A ¹⁵N-NMR spectrum of the final product will show a characteristic signal confirming the N-N bond and the presence of the label, providing unambiguous proof of structure.[19]

-

Chemical Purity (Chromatography): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to assess the chemical purity and ensure the absence of starting materials or side products.[20][21]

References

-

Carl ROTH. Safety Data Sheet: Hydrazinium sulphate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Hydrazine sulfate. [Link]

-

Integra Chemical Company. Hydrazine sulfate Safety Data Sheet. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: HYDRAZINE SULFATE. [Link]

-

Wang W, et al. (2012). Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 25(4): 204-209. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

- Yamada, E., et al. (1999). Processes for producing ketazine and hydrazine. U.S.

-

Wikipedia. Peroxide process. [Link]

-

The Editors of Encyclopaedia Britannica. (2025). Raschig process. Encyclopedia Britannica. [Link]

-

Wikipedia. Olin Raschig process. [Link]

- Li, G., et al. (2018). System and process for producing hydrazine hydrate by ketazine method.

- Rane, V. H., et al. (2018). An improved process for production of hydrazine hydrate.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. NCBI Bookshelf. [Link]

-

Sisler, H. H. (1983). Process for preparing hydrazines. European Patent EP 0027645 B1. [Link]

- Sisler, H. H. (1992). Improved process for preparing hydrazines.

-

Adams, R., & Brown, B. K. (1921). Hydrazine Sulfate. Organic Syntheses, 1, 309. [Link]

-

Drugov, Y. S., & Drugov, A. Y. (2011). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 66, 887-907. [Link]

-

Occupational Safety and Health Administration (OSHA). HYDRAZINE Method no. 43. [Link]

-

ScienceMadness.org User Contribution. SYNTHESIS OF HYDRAZINE SULFATE via The Hoffmann Rearrangement Process on Urea. [Link]

-

Eurisotop. HYDRAZINE SULFATE (15N2, 98%+). [Link]

-

Sanins, S. M., et al. (1990). Identification of novel hydrazine metabolites by 15N-NMR. Chemical research in toxicology, 3(6), 532-537. [Link]

-

Doug's Lab. (2015, December 14). Hydrazine Sulfate: GB1153483. YouTube. [Link]

- Wang, Y., et al. (2020). Preparation method of hydrazine sulfate.

Sources

- 1. isotope.com [isotope.com]

- 2. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. integraclear.com [integraclear.com]

- 5. carlroth.com [carlroth.com]

- 6. nj.gov [nj.gov]

- 7. chemos.de [chemos.de]

- 8. Raschig process | chemistry | Britannica [britannica.com]

- 9. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 10. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Peroxide process - Wikipedia [en.wikipedia.org]

- 14. WO2018065997A1 - An improved process for production of hydrazine hydrate - Google Patents [patents.google.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. CN112047312A - Preparation method of hydrazine sulfate - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. US5986134A - Processes for producing ketazine and hydrazine - Google Patents [patents.google.com]

- 19. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. osha.gov [osha.gov]

A Senior Application Scientist's Guide to High-Purity Hydrazine Sulfate-¹⁵N₂: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular analysis, particularly within drug development and metabolic research, the use of stable isotopically labeled compounds is indispensable. Among these, Hydrazine sulfate-¹⁵N₂ stands out as a critical reagent for introducing a traceable nitrogen-15 (¹⁵N) signature into target molecules. This guide provides an in-depth technical overview for researchers, covering the procurement of high-purity Hydrazine sulfate-¹⁵N₂, its quality assessment, and a detailed look into its application, underpinned by the principles of scientific integrity and field-proven insights.

The Strategic Importance of ¹⁵N Labeling in Research

The strategic decision to use a ¹⁵N-labeled compound like Hydrazine sulfate-¹⁵N₂ stems from the need for unambiguous molecular tracking and structural elucidation. The ¹⁵N isotope possesses a nuclear spin of 1/2, which, unlike the more abundant ¹⁴N (spin 1), results in sharp, well-resolved peaks in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This property is paramount for detailed structural analysis of nitrogen-containing compounds. Furthermore, the mass shift introduced by the ¹⁵N isotopes allows for precise differentiation between labeled and unlabeled molecules in mass spectrometry (MS), enabling highly accurate quantification in complex biological matrices.[2][3] This is particularly crucial in pharmacokinetic studies, metabolic pathway analysis, and as internal standards for bioanalytical methods.[4][5]

Sourcing High-Purity Hydrazine Sulfate-¹⁵N₂: A Comparative Overview

The reliability of experimental data is fundamentally linked to the quality of the starting materials. For Hydrazine sulfate-¹⁵N₂, several reputable commercial suppliers provide high-purity grades suitable for demanding research applications. The key to selecting a supplier lies in scrutinizing their specifications for isotopic purity, chemical purity, and the supporting analytical documentation they provide.

| Supplier | Product Name | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | CAS Number |

| Cambridge Isotope Laboratories, Inc. (CIL) | Hydrazine sulfate (¹⁵N₂, 98%) | 98% | ≥98% | 88491-70-7 |

| MilliporeSigma (formerly Sigma-Aldrich) | Hydrazine sulfate-¹⁵N₂ | 98 atom % ¹⁵N | Not specified | 88491-70-7 |

| Santa Cruz Biotechnology, Inc. | Hydrazine sulfate-¹⁵N₂ | Not specified | Not specified | 88491-70-7 |

This table is a summary of publicly available information and researchers should always consult the supplier's certificate of analysis for lot-specific data.

Expert Insight: While all listed suppliers are reputable, Cambridge Isotope Laboratories (CIL) and MilliporeSigma often provide more detailed specifications, including isotopic enrichment and chemical purity on their certificates of analysis. For applications in regulated environments, such as clinical trials, sourcing from a supplier who can provide a comprehensive data package to meet Good Laboratory Practice (GLP) standards is crucial.[6]

Quality Control and Verification: A Self-Validating System

Upon receipt of Hydrazine sulfate-¹⁵N₂, it is imperative to have a system for verifying its identity and isotopic enrichment. This not only ensures the quality of the purchased material but also establishes a baseline for experimental reproducibility.

The Rationale for In-House QC

Relying solely on the supplier's certificate of analysis can introduce unforeseen variables. In-house verification acts as a self-validating checkpoint. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Experimental Protocol: Verification of Isotopic Enrichment

This protocol outlines a general procedure for verifying the isotopic enrichment of Hydrazine sulfate-¹⁵N₂ using mass spectrometry.

Objective: To confirm the ¹⁵N isotopic enrichment of commercially supplied Hydrazine sulfate-¹⁵N₂.

Materials:

-

Hydrazine sulfate-¹⁵N₂ (as received)

-

High-purity water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Hydrazine sulfate-¹⁵N₂ in high-purity water at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration appropriate for the mass spectrometer being used (typically in the ng/mL to low µg/mL range).

-

-

Mass Spectrometry Analysis:

-

Infuse the diluted sample directly into the mass spectrometer or inject it onto a suitable liquid chromatography system.

-

Acquire data in positive ion mode, looking for the protonated molecule [H₂¹⁵N¹⁵NH₂·H₂SO₄ + H]⁺. The expected m/z will be higher than the unlabeled analogue.

-

Analyze the isotopic cluster of the parent ion. The most abundant peak should correspond to the molecule containing two ¹⁵N atoms.

-

-

Data Interpretation:

-

Compare the observed isotopic distribution with the theoretical distribution for the stated enrichment level (e.g., 98% ¹⁵N). Software provided with the mass spectrometer can often perform this calculation.

-

The presence of a significant peak corresponding to the unlabeled or partially labeled species would indicate lower than specified isotopic purity.

-

Application in Drug Development: A Case Study in Bioanalysis

A prime application for Hydrazine sulfate-¹⁵N₂ is as an internal standard in quantitative bioanalytical methods. Its chemical identity to the analyte of interest (unlabeled hydrazine) ensures identical behavior during sample preparation and analysis, while the mass difference allows for its distinct detection.

Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for using ¹⁵N-labeled internal standards in a quantitative mass spectrometry-based assay.

Caption: Workflow for quantitative analysis using a ¹⁵N-labeled internal standard.

Detailed Protocol: Quantification of Hydrazine in Human Urine by HPLC-MS/MS

The following is a detailed protocol adapted from a published method for the quantification of hydrazine in human urine, demonstrating the use of Hydrazine sulfate-¹⁵N₂ as an internal standard.[8]

Objective: To accurately quantify the concentration of hydrazine in human urine samples.

Materials:

-

Hydrazine sulfate (for calibration standards)

-

Hydrazine sulfate-¹⁵N₂ (internal standard)

-

p-Anisaldehyde (derivatizing agent)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized, 18 MΩ)

-

Human urine samples

-

HPLC system coupled to a tandem mass spectrometer (HPLC-MS/MS)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of hydrazine sulfate in water. From this, create a series of working standard solutions for the calibration curve.

-

Prepare a stock solution of Hydrazine sulfate-¹⁵N₂ in water at a concentration of 123 ng/mL.[8]

-

-

Sample Preparation:

-

To a urine sample, add a known volume of the Hydrazine sulfate-¹⁵N₂ internal standard solution.

-

Filter the sample.

-

Derivatize the sample by adding p-anisaldehyde. This reagent reacts with hydrazine to form a derivative that is more readily analyzed by HPLC-MS/MS.

-

-

HPLC-MS/MS Analysis:

-

Inject the derivatized sample onto the HPLC-MS/MS system.

-

Separate the derivatized hydrazine from other matrix components using a suitable HPLC column and mobile phase gradient.

-

Detect the derivatized analyte and internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions to monitor will be:

-

-

Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of hydrazine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The Broader Context: Synthesis of ¹⁵N-Labeled Heterocycles

Beyond its use as an internal standard, Hydrazine sulfate-¹⁵N₂ is a valuable precursor for the synthesis of ¹⁵N-labeled heterocyclic compounds.[4][5] These labeled molecules are instrumental in studying reaction mechanisms, elucidating biosynthetic pathways, and as probes in drug-target interaction studies. The incorporation of the ¹⁵N label from Hydrazine sulfate-¹⁵N₂ allows researchers to follow the nitrogen atoms through complex chemical transformations.

Caption: General pathway for the synthesis of ¹⁵N-labeled pyrazoles.

Conclusion

High-purity Hydrazine sulfate-¹⁵N₂ is a powerful tool in the arsenal of researchers in drug development and life sciences. Its value lies not only in the unique properties of the ¹⁵N isotope for NMR and MS analysis but also in its versatility as a synthetic precursor and an internal standard. By carefully selecting suppliers, implementing rigorous in-house quality control, and applying sound experimental design, researchers can leverage this reagent to achieve data of the highest accuracy and integrity, thereby accelerating the pace of scientific discovery.

References

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

-

Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved from [Link]

-

Quality control of imbalanced mass spectra from isotopic labeling experiments. (2019, November 6). PubMed. Retrieved from [Link]

-

The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023, December 3). Silantes. Retrieved from [Link]

-

Identification of novel hydrazine metabolites by 15N-NMR. (n.d.). PubMed. Retrieved from [Link]

-

Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (n.d.). PubMed Central. Retrieved from [Link]

-

Theoretical and experimental study of 15N NMR protonation shifts. (2015, June). PubMed. Retrieved from [Link]

-

Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization. (2011, October 15). PubMed. Retrieved from [Link]

-

Isotopic Labeling Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

Sources

- 1. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. New Protocol for Labeling Azines with 15N - ChemistryViews [chemistryviews.org]

- 6. Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Hydrazine sulfate-¹⁵N₂

This guide provides an in-depth examination of the safety protocols and handling guidelines for Hydrazine sulfate-¹⁵N₂, a compound requiring extreme caution in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protocols rooted in scientific integrity.

Compound Identification and Scientific Context

Hydrazine sulfate-¹⁵N₂ (CAS No. 88491-70-7) is the isotopically labeled form of Hydrazine sulfate (CAS No. 10034-93-2).[1][2] It is a synthetic sulfate salt of hydrazine, a derivative of ammonia.[3] The incorporation of the stable, heavier ¹⁵N isotope makes it an invaluable tool for proteomics research and as a tracer in metabolic studies or reaction pathway analysis, allowing scientists to track the fate of nitrogen atoms through complex biological and chemical systems.[4]

It is critical to understand that for all practical safety and handling purposes, the toxicological and physical properties of the ¹⁵N₂-labeled compound are identical to its unlabeled counterpart. Therefore, all safety data pertaining to Hydrazine sulfate applies directly to this isotopically labeled version.

| Property | Value |

| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂SO₄[5] |

| Appearance | White crystalline powder/solid[6][7] |

| Molecular Weight | 132.11 g/mol [4] |

| Melting Point | 254 °C (decomposes)[5][7] |

| Solubility | Soluble in water[7] |

| Density | 1.37 - 1.391 g/mL at 25 °C[5][8] |

Hazard Analysis: A Substance of Extreme Concern

Hydrazine sulfate is classified as a particularly hazardous substance due to its severe acute and chronic health effects.[9] Its handling demands a comprehensive understanding of its risks. The material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.

GHS Hazard Classifications:

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[1][10] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[10][11] |

| Carcinogenicity | 1B | H350: May cause cancer[10][11] |

| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[5][10] |

Causality of Hazards

-

Acute Toxicity: Hydrazine compounds are potent systemic toxins. Upon absorption through the skin, inhalation, or ingestion, they can cause severe damage to the central nervous system, liver, kidneys, and blood cells.[1][12] Symptoms of acute exposure can include dizziness, nausea, headache, pulmonary edema, seizures, and even coma.[9]

-

Carcinogenicity: Hydrazine sulfate is considered a carcinogen.[12][13] Animal studies have demonstrated that it can induce tumors in the liver and lungs.[12] Consequently, it must be handled with the assumption that there is no safe level of exposure.[12]

-

Corrosivity: As a salt of a strong acid (sulfuric acid) and a weak base (hydrazine), its solutions are acidic and corrosive.[13] Direct contact can cause severe chemical burns to the skin and permanent eye damage.[6][8][14]

-

Reactivity: It is a strong reducing agent and is highly incompatible with oxidizing agents (e.g., peroxides, nitrates, chlorates) and strong bases.[12][15] Contact with these materials can lead to vigorous, potentially explosive reactions.[15] Under fire conditions, it decomposes to produce poisonous gases, including nitrogen and sulfur oxides.[12]

The Hierarchy of Controls for Exposure Prevention

A robust safety plan relies on the "Hierarchy of Controls," a framework that prioritizes safety strategies from most to least effective. The primary goal is to engineer out hazards before relying solely on personal protective equipment.

For Hydrazine sulfate-¹⁵N₂, elimination or substitution is often not feasible due to its unique research applications. Therefore, the focus must be on stringent Engineering Controls , Administrative Controls , and Personal Protective Equipment (PPE) .

Personal Protective Equipment (PPE): The Last Line of Defense

When handling Hydrazine sulfate-¹⁵N₂, a comprehensive PPE strategy is mandatory. Workplace controls are superior to PPE; however, for laboratory work, PPE is essential to protect against residual risks.[12]

| PPE Category | Item | Specifications and Rationale |

| Eye & Face Protection | Chemical splash goggles and a full-face shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier to protect the entire face from corrosive splashes.[8][12] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[16][17][18] Always check manufacturer data for breakthrough times. Double-gloving is a prudent practice. Contaminated gloves must be removed and disposed of properly. |

| Body Protection | Flame-resistant lab coat and chemical apron | A lab coat prevents contact with clothing.[17] An apron provides an additional layer of protection against spills of this corrosive material.[8] Clothing must be full-length, and closed-toe shoes are required.[16] |

| Respiratory Protection | NIOSH-approved respirator | All work with solid Hydrazine sulfate must be performed in a certified chemical fume hood to prevent inhalation.[17][19] If there is a risk of exceeding exposure limits or in an emergency, a full-facepiece supplied-air respirator is necessary.[8][12] |

Standard Operating Procedure (SOP) for Handling

This SOP outlines the essential steps for safely weighing the solid compound and preparing a stock solution. This procedure must only be performed within a designated area, clearly marked with hazard warnings.[17]

Step-by-Step Protocol: Weighing and Solution Preparation

-

Preparation: Verify that the chemical fume hood is functioning correctly.[17] Cover the work surface with an absorbent, disposable liner. Assemble all required glassware, spatulas, solvent, and a designated, labeled waste container inside the hood.

-

PPE: Don all required PPE as specified in Section 4.

-

Transport: Bring the container of Hydrazine sulfate-¹⁵N₂ from its secure storage location to the fume hood, using a secondary container for transport.[18]

-

Weighing: Perform all weighing operations inside the fume hood.[19] Use a tared weigh boat. Open the primary container and carefully transfer the required amount of solid. Avoid creating dust.[6] Close the primary container immediately.

-

Solubilization: Slowly add the weighed solid to the solvent in your target flask, ensuring good ventilation. If the process is exothermic, use an ice bath for cooling.

-

Decontamination: Once the solution is prepared, carefully decontaminate the spatula and weigh boat. Wipe down the work surface. All disposable items (liner, weigh boat, wipes) must be placed in the designated hazardous waste container.[12]

-

Storage: Securely close the primary container and return it to its designated, locked storage area.

-

Doffing PPE: Remove PPE, being careful to avoid self-contamination. Dispose of gloves in the hazardous waste stream. Wash hands and forearms thoroughly with soap and water.[8][12]

Storage and Incompatibility

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Location: Store in a cool, dry, well-ventilated area.[8][12] The storage area should be a designated corrosives cabinet or room, with access restricted to authorized personnel.[20]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[12][18]

-

Incompatibilities: Store separately from and avoid contact with:

Emergency Response Protocols

Immediate and correct action is vital in any emergency involving Hydrazine sulfate. All laboratory personnel must be trained on these procedures before beginning work.[12]

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11][12]

-

Inhalation: Move the victim to fresh air immediately.[6][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[11]

-

Ingestion: DO NOT induce vomiting.[10][13] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[11]

Accidental Spills

-

Small Spill: Evacuate non-essential personnel.[12] Wearing full PPE, carefully dampen the solid material with water to prevent dust from becoming airborne.[13] Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][12] Ventilate and wash the area after cleanup is complete.[12]

-

Large Spill: Evacuate the laboratory immediately and secure the area.[20] Call your institution's emergency services and Environmental Health & Safety (EHS) department.[17]

Fire

-

Hydrazine sulfate itself does not burn readily, but it decomposes upon heating to produce corrosive and toxic fumes.[13] Containers may explode when heated.[13]

-

Use dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers.[12] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8]

Waste Disposal

All materials contaminated with Hydrazine sulfate-¹⁵N₂, including excess reagent, solutions, disposable labware, and contaminated PPE, must be treated as hazardous waste.[12]

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Never mix hydrazine waste with other waste streams, especially those containing oxidizers.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures and to schedule a waste pickup.[12][19]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine Sulfate. NJ.gov. [Link]

-

Chemos GmbH & Co.KG. (2021, July 6). Safety Data Sheet: Hydrazine sulfate. [Link]

-

Techno PharmChem. (n.d.). HYDRAZINE SULFATE Safety Data Sheet. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet: Hydrazine sulfate, ACS. [Link]

-

University of Notre Dame. (n.d.). Risk Management and Safety: Hydrazine. [Link]

-

University of California, Irvine. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. [Link]

-

GOV.UK. (n.d.). Hydrazine - Incident management. [Link]

-

RxList. (n.d.). Hydrazine Sulfate: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

-

Siteman Cancer Center. (2018, August 23). Hydrazine Sulfate (PDQ®)–Health Professional Version. [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. Hydrazine sulfate-15N2 15N 98atom 88491-70-7 [sigmaaldrich.com]

- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 7. chemiis.com [chemiis.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. chemos.de [chemos.de]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. nj.gov [nj.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. arxada.com [arxada.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ehs.unm.edu [ehs.unm.edu]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. artscimedia.case.edu [artscimedia.case.edu]

- 20. actylislab.com [actylislab.com]

Navigating Nitrogen's Path: A Technical Guide to Hydrazine Sulfate-¹⁵N₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the applications of hydrazine sulfate doubly labeled with nitrogen-15 (¹⁵N₂), a specialized tool for interrogating the complexities of nitrogen metabolism. Moving beyond a conventional template, this document is structured to provide a comprehensive understanding of the principles, methodologies, and data interpretation associated with the use of this isotopic tracer. Our focus is on delivering not just protocols, but the scientific rationale that underpins experimental design and execution, ensuring a self-validating system for robust and reproducible metabolic research.

The Principle of ¹⁵N Isotopic Tracing with Hydrazine Sulfate

Stable isotope labeling is a powerful technique for tracking the metabolic fate of molecules in biological systems.[1] Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-radioactive, making them safe for prolonged experiments.[2] The low natural abundance of ¹⁵N (approximately 0.37%) allows for the introduction of ¹⁵N-enriched compounds and their subsequent detection against a low background.[2]

Hydrazine sulfate-¹⁵N₂ serves as a unique probe for nitrogen metabolism. Once introduced into a biological system, the ¹⁵N atoms from hydrazine can be traced as they are incorporated into various biomolecules, providing insights into metabolic pathways, flux rates, and the turnover of proteins and other nitrogen-containing compounds.[3] The sulfate salt form provides a stable and soluble means of administering the hydrazine tracer.

Core Applications in Metabolic Research

The use of hydrazine sulfate-¹⁵N₂ offers a window into several key areas of metabolic investigation:

-

Tracing Nitrogen Metabolism and Urea Synthesis: A primary application is to follow the path of the labeled nitrogen atoms. Studies in rats using ¹⁵N₂-hydrazine have shown that the N-N bond can be cleaved in vivo.[3] The resulting ¹⁵N-labeled ammonia can then enter the urea cycle, leading to the formation of ¹⁵N-enriched urea.[3][4][5] This allows for the investigation of urea cycle dynamics and the impact of various physiological or pathological states on nitrogen disposal.

-

Elucidating Hydrazine's Metabolic Fate: Understanding the biotransformation of hydrazine is crucial due to its use in some pharmaceuticals and its presence as an environmental pollutant.[2] ¹⁵N-NMR studies have been instrumental in identifying a range of urinary metabolites of hydrazine, providing a detailed picture of its metabolic pathways.[3][6]

-

Investigating Protein Turnover and Cachexia: Hydrazine sulfate has been studied for its effects on cancer-associated weight loss (cachexia).[7] It is thought to influence whole-body protein breakdown.[7] While not a direct measure of protein synthesis in the same way as labeled amino acids, ¹⁵N₂-hydrazine sulfate can be used to understand how hydrazine and its metabolites impact overall nitrogen balance and amino acid flux, which are critical components of protein turnover.

-

Probing Covalent Protein Modification: The metabolism of hydrazine can generate reactive intermediates that are capable of covalently binding to macromolecules, including proteins.[2][8] The use of ¹⁵N-labeled hydrazine probes can help in identifying the protein targets and characterizing the nature of these modifications, which is relevant in toxicology and drug development.[8]

The Metabolic Journey of Hydrazine-¹⁵N₂

Upon administration, hydrazine-¹⁵N₂ undergoes a series of metabolic transformations. The primary pathways, as elucidated by ¹⁵N-NMR and mass spectrometry studies, are visualized below.

Caption: Metabolic fate of Hydrazine Sulfate-¹⁵N₂.

The key metabolic events include:

-

Acetylation: Hydrazine is acetylated to form mono- and diacetylhydrazine.[3]

-

Hydrazone Formation: It reacts with endogenous keto acids like pyruvate and 2-oxoglutarate to form hydrazones. The 2-oxoglutarate hydrazone can further cyclize.[3][6]

-

Reaction with Carbon Dioxide: Hydrazine can react with CO₂ to form carbazic acid.[3]

-

Oxidative Metabolism: Cytochrome P450 and other enzymes can oxidize hydrazine to reactive intermediates such as diazene.[2] These intermediates can decompose to form nitrogen gas (¹⁵N₂) or covalently bind to proteins.[2][8]

-

N-N Bond Cleavage: A crucial step for tracing nitrogen into the broader metabolic network is the cleavage of the nitrogen-nitrogen bond, which releases ¹⁵N-ammonia.[3]

-

Incorporation into the Urea Cycle: The liberated ¹⁵N-ammonia can be utilized by the urea cycle to synthesize ¹⁵N-labeled urea, which is then excreted.[3][4][5]

Experimental Protocols

The following protocols provide a framework for conducting metabolic studies with hydrazine sulfate-¹⁵N₂. These are representative workflows and should be optimized for specific experimental goals.

In Vivo Study in a Rat Model

This protocol is adapted from studies investigating the metabolic fate of ¹⁵N-labeled hydrazine.[3][9]

Objective: To trace the incorporation of ¹⁵N from hydrazine sulfate-¹⁵N₂ into urinary metabolites.

Materials:

-

Hydrazine sulfate-¹⁵N₂ (≥98% isotopic purity)

-

Sterile saline solution (0.9% NaCl)

-

Metabolic cages for rats

-

Cryovials for urine collection

-

Male Wistar rats (200-250 g)

Procedure:

-

Acclimatization: House rats in metabolic cages for 3-5 days prior to the experiment to allow for acclimatization.

-

Dosing Solution Preparation: Prepare a sterile dosing solution of hydrazine sulfate-¹⁵N₂ in saline. A typical dose is 2.0 mmol/kg body weight.[3] The concentration should be adjusted to allow for a reasonable injection volume (e.g., 1-2 mL).

-

Administration: Administer the hydrazine sulfate-¹⁵N₂ solution via intraperitoneal (i.p.) injection.

-

Urine Collection: Collect urine over a 24-hour period in cryovials kept on ice or dry ice to minimize degradation of metabolites.[3]

-

Sample Processing: At the end of the collection period, measure the total volume of urine. Freeze the samples at -80°C until analysis. For ¹⁵N-NMR analysis, urine samples can be lyophilized and reconstituted in D₂O.

-

Analysis: Analyze the urine samples by ¹⁵N-NMR spectroscopy and/or LC-MS/MS to identify and quantify ¹⁵N-labeled metabolites.

Cell Culture Labeling

This protocol provides a general guideline for introducing hydrazine sulfate-¹⁵N₂ into a cell culture system.

Objective: To investigate the uptake and metabolism of hydrazine sulfate-¹⁵N₂ in a cancer cell line.

Materials:

-

Hydrazine sulfate-¹⁵N₂

-

Complete cell culture medium appropriate for the chosen cell line

-

Sterile-filtered stock solution of hydrazine sulfate-¹⁵N₂ in water or PBS

-

Cancer cell line (e.g., a human hepatoma or lung cancer cell line)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks and grow to 70-80% confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by adding the hydrazine sulfate-¹⁵N₂ stock solution to the complete culture medium. The final concentration should be determined based on cytotoxicity assays, but a starting point could be in the low millimolar range.

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).

-

Sample Collection:

-

Media: Collect the culture medium to analyze for excreted metabolites.

-

Cells: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate buffer.

-

-

Sample Processing: Separate the cell lysate into soluble (cytosolic) and insoluble (protein pellet) fractions by centrifugation.

-

Analysis: Analyze the media and cell fractions by mass spectrometry or NMR to determine the extent of ¹⁵N incorporation into metabolites and proteins.

Caption: General experimental workflow for metabolic studies.

Data Analysis and Interpretation

Analytical Techniques

-

¹⁵N-NMR Spectroscopy: This is a powerful, non-destructive technique for identifying and quantifying ¹⁵N-labeled compounds in complex biological samples like urine.[3][6] The chemical shift of the ¹⁵N nucleus provides information about its chemical environment, allowing for the identification of different metabolites.

-